molecular formula C26H22O2SSn B14346099 {[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane CAS No. 91266-59-0

{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane

Cat. No.: B14346099
CAS No.: 91266-59-0
M. Wt: 517.2 g/mol
InChI Key: LZVMFRORBCYLIU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a 4-(methylsulfanyl)benzoyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane typically involves the reaction of triphenyltin chloride with 4-(methylsulfanyl)benzoic acid in the presence of a base. The reaction proceeds through the formation of an ester linkage between the carboxyl group of the benzoic acid and the tin atom. Common bases used in this reaction include pyridine or triethylamine, which facilitate the removal of hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups attached to the tin atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or hydrocarbons.

    Substitution: Formation of new organotin compounds with different substituents.

Scientific Research Applications

{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst in various coupling reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds serve as stabilizers or catalysts.

Mechanism of Action

The mechanism of action of {[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane involves its ability to participate in radical reactions. The tin atom can form a stable radical intermediate, which facilitates various chemical transformations. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Another organotin compound known for its radical reducing properties.

    Triphenyltin chloride: A precursor in the synthesis of {[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane.

    Triphenyltin hydroxide: Used in similar applications as a catalyst and reagent in organic synthesis.

Uniqueness

This compound is unique due to the presence of the 4-(methylsulfanyl)benzoyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other organotin compounds that may lack such functional groups.

Properties

CAS No.

91266-59-0

Molecular Formula

C26H22O2SSn

Molecular Weight

517.2 g/mol

IUPAC Name

triphenylstannyl 4-methylsulfanylbenzoate

InChI

InChI=1S/C8H8O2S.3C6H5.Sn/c1-11-7-4-2-6(3-5-7)8(9)10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,9,10);3*1-5H;/q;;;;+1/p-1

InChI Key

LZVMFRORBCYLIU-UHFFFAOYSA-M

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.